molecular formula C19H25N7O B2767957 4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2415601-47-5

4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2767957
CAS No.: 2415601-47-5
M. Wt: 367.457
InChI Key: OLJALYMLUUCQJV-UHFFFAOYSA-N
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Description

4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a unique combination of pyrimidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylpyrimidine intermediate, which is then reacted with piperazine to form the piperazinylpyrimidine derivative. This intermediate is further reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study cellular signaling pathways and receptor interactions.

    Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing cellular signaling pathways. For example, it may inhibit the activity of protein kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]piperidine
  • **4-[2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]pyrrolidine

Uniqueness

Compared to similar compounds, 4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine exhibits unique properties due to the presence of the morpholine ring. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for pharmaceutical applications. Additionally, the compound’s specific binding affinity to certain molecular targets sets it apart from its analogs.

Properties

IUPAC Name

4-[2-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-2-15(1)18-20-5-3-16(22-18)24-7-9-26(10-8-24)19-21-6-4-17(23-19)25-11-13-27-14-12-25/h3-6,15H,1-2,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJALYMLUUCQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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